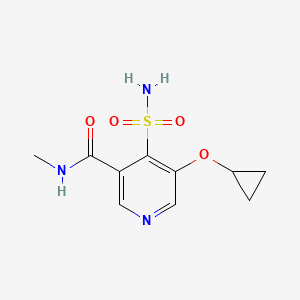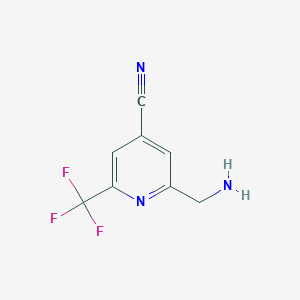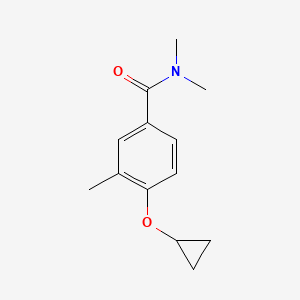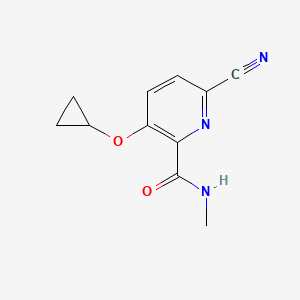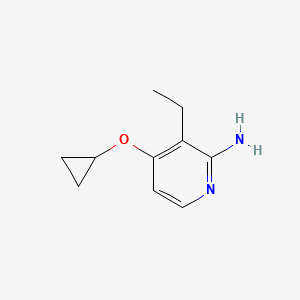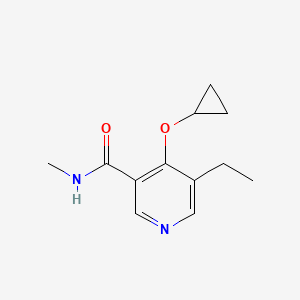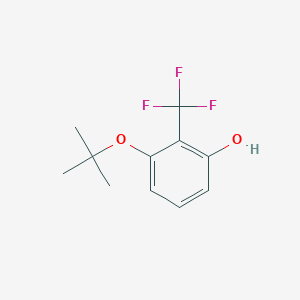
3-Tert-butoxy-2-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C11H13F3O2 and a molecular weight of 234.21 g/mol . It belongs to the class of phenols and is characterized by the presence of a tert-butoxy group and a trifluoromethyl group attached to the phenol ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-2-(trifluoromethyl)phenol typically involves the introduction of the tert-butoxy and trifluoromethyl groups onto a phenol ring. One common method involves the reaction of 3-hydroxybenzotrifluoride with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butoxy-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The tert-butoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Tert-butoxy-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butoxy and trifluoromethyl groups influence its chemical reactivity and stability. These interactions can modulate the compound’s biological activity and its effects on various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)phenol: The trifluoromethyl group is positioned differently on the phenol ring, affecting its reactivity and applications.
2-(Trifluoromethyl)phenol: Similar to 3-(Trifluoromethyl)phenol but with the trifluoromethyl group in the ortho position.
Uniqueness
3-Tert-butoxy-2-(trifluoromethyl)phenol is unique due to the combination of the tert-butoxy and trifluoromethyl groups, which impart distinct chemical properties
Propiedades
Fórmula molecular |
C11H13F3O2 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,3)16-8-6-4-5-7(15)9(8)11(12,13)14/h4-6,15H,1-3H3 |
Clave InChI |
NBCSLIRSFXRKOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC(=C1C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



